molecular formula C19H16FN3O B2796886 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(4-fluorobenzyl)-1H-indole CAS No. 921779-16-0

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(4-fluorobenzyl)-1H-indole

Cat. No. B2796886
CAS RN: 921779-16-0
M. Wt: 321.355
InChI Key: GVLNBTZGHXXPGE-UHFFFAOYSA-N
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Description

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(4-fluorobenzyl)-1H-indole, also known as EFMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EFMI belongs to the class of indole-based compounds and has been synthesized using various methods.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A study on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including structures similar to the specified compound, demonstrated notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The oxadiazole derivatives, in particular, showed very good ABTS scavenging activities and notable DPPH scavenging activity, indicating their potential as antioxidants. The antimicrobial activity against both Gram-positive and Gram-negative bacteria suggests their utility in developing new antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).

Anticancer and Anti-inflammatory Activities

Compounds structurally related to 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(4-fluorobenzyl)-1H-indole have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. A study highlighted the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and their evaluation as antiproliferative and anti-inflammatory agents. The structure-activity relationship established from this study provides insights into designing more potent compounds for treating inflammation and cancer (Rapolu et al., 2013).

Antitubercular Potential

Another research focus is on the antitubercular potential of oxadiazole derivatives. One study synthesized N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide and explored its potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. The study provided valuable insights into the compound's inhibitory action against tuberculosis, suggesting its potential application in antitubercular drug discovery (Purushotham & Poojary, 2018).

properties

IUPAC Name

2-ethyl-5-[1-[(4-fluorophenyl)methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c1-2-18-21-22-19(24-18)17-11-14-5-3-4-6-16(14)23(17)12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLNBTZGHXXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indole

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